Fosamprenavir

説明

This compound (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. This compound is always used in combination with other HIV medicines.

Although this compound is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of this compound. Please refer to the FDA drug label for additional information regarding the use of this compound in people with HIV.

HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.

This compound is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease.

This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor.

This compound is a prodrug form of amprenavir. In the body this compound is metabolized to amprenavir, a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 4 investigational indications.

a prodrug of the protease inhibitor amprenavir

See also: Amprenavir (has active moiety).

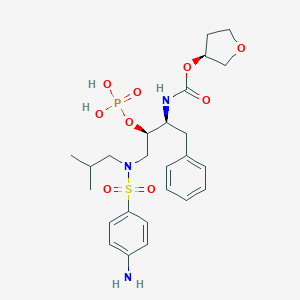

Structure

3D Structure

特性

IUPAC Name |

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBVMOWEQCZNCC-OEMFJLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N3O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048296, DTXSID20861514 | |

| Record name | Fosamprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L | |

| Record name | FOSAMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

226700-79-4, 1257693-05-2 | |

| Record name | Fosamprenavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226700-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosamprenavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosamprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSAMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies against Human Immunodeficiency Virus (HIV). Its efficacy lies in the targeted inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its conversion to the active compound amprenavir and the subsequent molecular interactions with HIV-1 protease. We delve into the quantitative kinetics of this inhibition, detail the experimental protocols used to elucidate these mechanisms, and present visual representations of the key pathways and experimental workflows.

Introduction

The Human Immunodeficiency Virus (HIV) pandemic remains a significant global health challenge. A key strategy in the management of HIV infection is the use of Highly Active Antiretroviral Therapy (HAART), which typically includes a combination of drugs targeting different stages of the viral life cycle. Among the most successful classes of antiretroviral drugs are the protease inhibitors (PIs). HIV-1 protease is a viral enzyme responsible for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, leading to the formation of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

This compound (Lexiva®, Telzir®) was developed as a prodrug of amprenavir to improve its pharmacokinetic profile, specifically its bioavailability, allowing for a reduced pill burden.[1] This guide will explore the intricate details of how this compound exerts its antiviral effect, from its initial metabolic conversion to the precise molecular interactions that underpin its potent inhibitory activity against HIV-1 protease.

Mechanism of Action

The mechanism of action of this compound is a two-step process involving its conversion to the active drug, amprenavir, followed by the inhibition of HIV-1 protease by amprenavir.

Conversion of this compound to Amprenavir

This compound itself has little to no antiviral activity.[2] Upon oral administration, it is rapidly and extensively hydrolyzed in the gut epithelium by cellular phosphatases, primarily intestinal alkaline phosphatase, to yield amprenavir and inorganic phosphate.[3][4] This conversion is crucial for the drug's therapeutic effect.

Inhibition of HIV-1 Protease by Amprenavir

Amprenavir is a competitive, reversible inhibitor of HIV-1 protease.[3] It is designed to mimic the transition state of the natural substrates of the protease.[5] The HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[6] This active site is responsible for cleaving the Gag and Gag-Pol polyproteins at specific sites.

Amprenavir binds with high affinity to the active site of the HIV-1 protease, preventing the binding of the viral polyprotein substrates.[3] The hydroxyl group in the core of amprenavir is crucial for this interaction, as it forms hydrogen bonds with the catalytic aspartate residues in the active site.[6] This binding effectively renders the enzyme inactive, thereby inhibiting the processing of the polyproteins and the subsequent maturation of new virions.[7]

Quantitative Data

The inhibitory activity of amprenavir against HIV-1 protease has been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibition Constants of Amprenavir Against Wild-Type and Mutant HIV-1 Protease

| Protease Variant | Ki (nM) | Fold Change in Ki (relative to Wild-Type) |

| Wild-Type (WT) | 0.16 | 1.0 |

| V32I | 1.6 | 10 |

| I50V | 4.8 | 30 |

| I54V | 0.48 | 3 |

| I54M | 0.48 | 3 |

| I84V | 0.96 | 6 |

| L90M | 0.16 | 1 |

| Data sourced from Kovalevsky et al. (2010)[5] |

Table 2: Kinetic Parameters of Substrate Hydrolysis by Wild-Type and Mutant HIV-1 Protease

| Protease Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1 x 103) |

| Wild-Type (WT) | 13 ± 1 | 2.6 ± 0.1 | 200 ± 20 |

| V32I | 22 ± 4 | 1.3 ± 0.1 | 59 ± 10 |

| I50V | 30 ± 5 | 0.6 ± 0.1 | 20 ± 4 |

| I54V | 12 ± 2 | 2.5 ± 0.2 | 208 ± 40 |

| I54M | 11 ± 1 | 2.3 ± 0.1 | 209 ± 20 |

| I84V | 15 ± 2 | 2.7 ± 0.2 | 180 ± 30 |

| L90M | 5 ± 1 | 11.0 ± 1.0 | 2200 ± 400 |

| Data sourced from Kovalevsky et al. (2010)[5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and amprenavir.

HIV-1 Protease Inhibition Assay (Enzyme Kinetics)

This protocol is adapted from the methods described by Kovalevsky et al. (2010).[5]

Objective: To determine the kinetic parameters of HIV-1 protease inhibition by amprenavir.

Materials:

-

Purified recombinant HIV-1 protease (wild-type and mutants)

-

Chromogenic peptide substrate (e.g., KARV-pNA)

-

Amprenavir

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

96-well microplate reader

-

DMSO (for dissolving amprenavir)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of HIV-1 protease in assay buffer.

-

Prepare a stock solution of amprenavir in DMSO and then dilute to various concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.

-

Add varying concentrations of amprenavir to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Plot the reaction velocities against the substrate concentration to determine Km and Vmax using the Michaelis-Menten equation.

-

To determine the inhibition constant (Ki), plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive inhibition). The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

-

X-ray Crystallography of HIV-1 Protease in Complex with Amprenavir

This protocol is a generalized procedure based on the methodologies described in crystallographic studies of HIV-1 protease.[5][6]

Objective: To determine the three-dimensional structure of HIV-1 protease bound to amprenavir to understand the molecular interactions.

Materials:

-

Highly purified HIV-1 protease

-

Amprenavir

-

Crystallization buffer solutions (various salts, precipitants, and pH)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Protein-Inhibitor Complex Formation:

-

Incubate the purified HIV-1 protease with an excess of amprenavir to ensure saturation of the active site.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions by mixing the protein-inhibitor complex with various crystallization buffer solutions.

-

Set up crystallization trials using vapor diffusion methods (sitting or hanging drop).

-

Incubate the plates under stable temperature conditions and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals have grown, carefully harvest them from the drop.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on a goniometer in the X-ray beam.

-

Collect a complete set of diffraction data by rotating the crystal in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known protease structure as a search model.

-

Build the atomic model of the protease-amprenavir complex into the electron density map.

-

Refine the model against the diffraction data to improve its accuracy and quality.

-

Antiviral Activity Assay (IC50 Determination)

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of amprenavir.

Objective: To quantify the potency of amprenavir in inhibiting HIV-1 replication in a cellular context.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4 cells)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Amprenavir

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

MTT reagent or p24 antigen ELISA kit

-

Plate reader (for absorbance)

Procedure:

-

Cell Preparation:

-

Culture MT-4 cells to a sufficient density.

-

Seed the cells into a 96-well plate at a predetermined concentration.

-

-

Drug and Virus Preparation:

-

Prepare serial dilutions of amprenavir in cell culture medium.

-

Prepare a stock of HIV-1 at a known titer.

-

-

Infection and Treatment:

-

Add the serially diluted amprenavir to the wells containing the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Include control wells with cells only (no virus, no drug), cells with virus only (no drug), and cells with drug only (no virus).

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

-

-

Quantification of Viral Replication:

-

MTT Assay (measures cell viability): Add MTT reagent to the wells. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells. HIV-1 infection will cause cell death, so a higher absorbance indicates inhibition of viral replication.

-

p24 Antigen ELISA (measures viral protein): Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit. A lower p24 concentration indicates inhibition of viral replication.

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication (calculated relative to the virus control) against the logarithm of the amprenavir concentration.

-

Determine the IC50 value, which is the concentration of amprenavir that causes a 50% reduction in viral replication, by non-linear regression analysis of the dose-response curve.

-

Conclusion

This compound's mechanism of action is a well-defined and highly effective strategy for combating HIV-1. Its design as a prodrug enhances the pharmacokinetic properties of the active inhibitor, amprenavir. Amprenavir, in turn, potently and specifically inhibits the HIV-1 protease by binding to its active site, thereby preventing the maturation of new, infectious virions. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and combat HIV. The continued study of the molecular interactions between protease inhibitors and their viral target, particularly in the context of emerging resistance, is crucial for the development of next-generation antiretroviral therapies.

References

- 1. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HIV lifecycle in detail | HIV i-Base [i-base.info]

- 3. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug, was developed to improve the bioavailability and pharmacokinetic profile of the potent HIV-1 protease inhibitor, amprenavir. This technical guide provides an in-depth analysis of the conversion of this compound to its active metabolite, amprenavir. The biotransformation is a rapid and extensive hydrolysis reaction, primarily occurring in the intestinal epithelium during absorption, and is catalyzed by endogenous alkaline phosphatases. This guide details the mechanism of conversion, summarizes key pharmacokinetic parameters in comprehensive tables, outlines relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is an essential component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. As a prodrug, it is pharmacologically inactive until it undergoes enzymatic conversion to amprenavir. This conversion is a critical step that dictates the therapeutic efficacy of the drug. Understanding the nuances of this biotransformation is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel therapeutic strategies.

The Conversion Pathway: From this compound to Amprenavir

The conversion of this compound to amprenavir is a hydrolytic process that cleaves the phosphate ester bond.

Reaction: this compound + H₂O → Amprenavir + Inorganic Phosphate

Enzymes Involved: The primary enzymes responsible for this conversion are cellular phosphatases, with intestinal alkaline phosphatase playing a key role.[1] This enzymatic activity is localized to the brush border of the intestinal epithelium.

Location of Conversion: The hydrolysis of this compound occurs rapidly and extensively in the gut epithelium as the drug is being absorbed.[2][3][4][5] This presystemic conversion is so efficient that this compound is virtually undetectable in the systemic circulation following oral administration.

References

- 1. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of the HIV-1 protease inhibitor prodrug, fosamprenavir, into its active metabolite, amprenavir. The document details the enzymatic pathway, summarizes relevant pharmacokinetic data, presents detailed experimental protocols for studying the hydrolysis in vitro, and includes visualizations of the key pathways and workflows.

Introduction: The Rationale for a Prodrug Approach

This compound was developed as a phosphate ester prodrug of amprenavir to improve its aqueous solubility and oral bioavailability. Amprenavir, a potent inhibitor of the HIV-1 protease, is a critical component of antiretroviral therapy. The prodrug strategy allows for more efficient delivery of the active compound. This compound itself is inactive against HIV and must undergo hydrolysis to exert its therapeutic effect.[1] This conversion is a rapid and efficient process that primarily occurs in the small intestine during absorption.[1]

The Biochemical Pathway of this compound Hydrolysis

The metabolic activation of this compound is a single-step enzymatic reaction.

Enzymatic Conversion: this compound is hydrolyzed by cellular phosphatases, specifically intestinal alkaline phosphatase, located in the brush border of the gut epithelium.[2]

Reaction: The hydrolysis of the phosphate ester bond in this compound yields two products: the active HIV-1 protease inhibitor, amprenavir, and inorganic phosphate.[2]

Location of Conversion: This biotransformation predominantly takes place in the intestinal mucosa during the absorption process.[1]

Subsequent Metabolism: Following its formation, amprenavir is absorbed into the systemic circulation and is subsequently metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Biochemical Pathway Diagram

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosamprenavir, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the binding of amprenavir to the HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the experimental methodologies used to elucidate these critical aspects.

Mechanism of Action: Targeting the Heart of Viral Maturation

This compound is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1] Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding tightly within the active site, amprenavir obstructs this cleavage process, leading to the production of immature, non-infectious virions and effectively halting viral replication.[1][2]

The Amprenavir Binding Site on HIV-1 Protease

The binding of amprenavir to the HIV-1 protease active site is characterized by a network of specific molecular interactions, including hydrogen bonds and van der Waals contacts. These interactions are crucial for the high affinity and specificity of the inhibitor.

Key Interacting Amino Acid Residues

Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the precise amino acid residues that form the binding pocket. The active site is a C2-symmetric cavity, and amprenavir binds in a manner that interacts with both monomers of the protease dimer.

Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir

| Interacting Residue | Monomer | Type of Interaction with Amprenavir |

| Arg8 | A | van der Waals |

| Asp25 | A | Hydrogen Bond |

| Asp25' | B | Hydrogen Bond |

| Gly27' | B | Hydrogen Bond |

| Asp29 | A | van der Waals |

| Asp30 | A | Hydrogen Bond |

| Asp30' | B | Hydrogen Bond |

| Val32 | A | van der Waals |

| Ile47 | A | van der Waals |

| Gly48 | A & B | van der Waals |

| Ile50 | A | van der Waals |

| Ile50' | B | van der Waals |

| Pro81 | A | van der Waals |

| Val82 | A | van der Waals |

| Ile84 | A | van der Waals |

Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic studies.[3][4]

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25'.[2] Additional hydrogen bonds are formed with the main chain atoms of Gly27' and Asp30 of both monomers.[2] The various hydrophobic moieties of amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing significantly to the overall binding affinity through van der Waals interactions.[2]

References

- 1. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug, is rapidly converted in vivo to its active metabolite, amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This guide provides a comprehensive structural and functional analysis of this compound and amprenavir, detailing their mechanism of action, metabolic pathways, and pharmacokinetic profiles. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a critical resource for researchers in virology and drug development.

Introduction

This compound was developed to improve upon the pharmacokinetic properties and patient adherence associated with its parent drug, amprenavir. As a prodrug, this compound allows for a reduced pill burden and more flexible dosing regimens in the treatment of HIV-1 infection[1]. Upon oral administration, it undergoes rapid and extensive hydrolysis to amprenavir, which is the pharmacologically active agent[1][2]. Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle[2][3]. By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions[2][3]. This guide will explore the structural intricacies of this compound and amprenavir, their interaction with HIV-1 protease, and the experimental methodologies used to characterize these interactions.

Chemical Structures

This compound is a sulfonamide with a phosphate ester group that is cleaved to yield amprenavir.

This compound

-

IUPAC Name: [(2R,3S)-1-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-3-({[(3S)-oxolan-3-yloxy]carbonyl}amino)-4-phenylbutan-2-yl] phosphate

-

Molecular Formula: C25H36N3O9PS

Amprenavir

-

IUPAC Name: (3S)-oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-hydroxybutan-2-yl]carbamate

-

Molecular Formula: C25H35N3O6S

Mechanism of Action

The therapeutic efficacy of this compound is entirely dependent on its conversion to amprenavir. Amprenavir is a highly specific inhibitor of the HIV-1 and HIV-2 proteases[4].

Metabolic Activation of this compound

This compound is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption[2]. This conversion is nearly complete, with minimal systemic exposure to this compound itself.

Inhibition of HIV-1 Protease by Amprenavir

Amprenavir is a competitive inhibitor that binds to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. Consequently, only immature, non-infectious viral particles are produced.

Structural Analysis of Amprenavir in Complex with HIV-1 Protease

The binding of amprenavir to HIV-1 protease has been extensively studied using X-ray crystallography. Several crystal structures of amprenavir in complex with wild-type and mutant HIV-1 protease are available in the Protein Data Bank (PDB).

Table 1: PDB Entries for Amprenavir-HIV-1 Protease Complexes

| PDB ID | Description | Resolution (Å) |

| --INVALID-LINK-- | Wild-type HIV-1 protease with amprenavir | 1.02 |

| --INVALID-LINK-- | Multi-drug resistant HIV-1 protease (L63P/V82T/I84V) with amprenavir | 2.20 |

| --INVALID-LINK-- | Multi-drug resistant HIV-1 protease variant with amprenavir | 2.15 |

| --INVALID-LINK-- | Highly drug-resistant HIV-1 protease mutant with amprenavir | 1.75 |

| --INVALID-LINK-- | Wild-type HIV-2 protease with amprenavir | 1.51 |

These structures reveal that amprenavir binds in the active site of the protease, making extensive hydrophobic and hydrogen-bonding interactions with the enzyme. The aniline and sulfonamide moieties of amprenavir are key to its binding affinity.

Quantitative Analysis of Amprenavir-Protease Interactions

The binding affinity of amprenavir for HIV-1 protease has been quantified using various enzymatic assays. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters that describe the potency of amprenavir.

Table 2: Binding Affinity of Amprenavir for HIV-1 and HIV-2 Protease

| Enzyme | Parameter | Value | Reference |

| HIV-1 Protease (Wild-type) | Ki | 0.6 nM | [5] |

| HIV-1 Protease (Wild-type) | Ki | 0.16 nM | [6] |

| HIV-1 Protease (I50V mutant) | Ki | 30 nM | [2] |

| HIV-1 Protease (V82F/I84V mutant) | Ki (relative to wild-type) | 104-fold increase | [2] |

| HIV-2 Protease | Ki | 19 nM | [4] |

| HIV-1 (acutely infected cells) | IC50 | 0.012 - 0.08 µM | [4] |

| HIV-1 (chronically infected cells) | IC50 | 0.41 µM | [4] |

Metabolism of Amprenavir

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][2][3]. The major metabolic pathways involve oxidation of the tetrahydrofuran and aniline moieties[3].

Pharmacokinetics of Amprenavir Following this compound Administration

The pharmacokinetic profile of amprenavir is significantly influenced by the co-administration of ritonavir, a potent CYP3A4 inhibitor, which boosts amprenavir plasma concentrations.

Table 3: Pharmacokinetic Parameters of Amprenavir in HIV-infected Adults

| Dosing Regimen | Cmax (µg/mL) | Cmin (µg/mL) | AUC24h (µg·h/mL) | Tmax (hours) | T½ (hours) |

| This compound 1400 mg twice daily | 4.82 | 0.35 | 33 | 1.5 - 4.0 | 7.7 |

| This compound 1400 mg once daily + Ritonavir 200 mg once daily | 7.24 | 1.45 | 69.4 | 1.5 - 4.0 | 7.7 |

| This compound 700 mg twice daily + Ritonavir 100 mg twice daily | 6.08 | 2.12 | 79.2 | 1.5 - 4.0 | 7.7 |

Data compiled from multiple sources.

Experimental Protocols

Quantification of Amprenavir in Human Plasma by HPLC

This protocol outlines a general procedure for the determination of amprenavir concentrations in human plasma using high-performance liquid chromatography (HPLC) with UV detection.

Methodology:

-

Sample Preparation:

-

Thaw frozen human plasma samples.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate-hexane mixture) or a solid-phase extraction using a C18 cartridge to isolate amprenavir and an internal standard from plasma proteins[7][8].

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM acetate buffer, pH 4.5) is typically used.

-

Flow Rate: Approximately 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

-

Detection:

-

UV detection at a wavelength of approximately 254 nm.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of amprenavir in blank plasma.

-

The concentration of amprenavir in the samples is determined by comparing the peak area ratio of amprenavir to the internal standard against the calibration curve.

-

HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of amprenavir against HIV-1 protease.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 protease.

-

A fluorogenic substrate for HIV-1 protease.

-

Assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).

-

Amprenavir stock solution in DMSO.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, HIV-1 protease, and varying concentrations of amprenavir (or DMSO for the control).

-

Pre-incubate the mixture at a specified temperature (e.g., 26°C or 37°C) for a short period (e.g., 5-15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm)[9].

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of amprenavir relative to the control.

-

Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

-

The Ki value can be determined by performing the assay at different substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Conclusion

This compound, through its active metabolite amprenavir, remains a significant component in the armamentarium against HIV-1. A thorough understanding of its structural characteristics, mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. This guide provides a consolidated resource of technical information to aid researchers and clinicians in their efforts to combat HIV/AIDS.

References

- 1. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

A Technical Guide for Drug Development Professionals

Introduction

Fosamprenavir calcium, marketed under brand names like Lexiva and Telzir, is a critical component in the arsenal of antiretroviral therapies for Human Immunodeficiency Virus (HIV) infection.[1][2][3] It functions as a prodrug of amprenavir, an inhibitor of the HIV-1 protease enzyme.[4][5][6][7] The development of this compound was a strategic endeavor to overcome the significant pharmaceutical limitations of amprenavir, including its poor aqueous solubility, which necessitated a high pill burden and complex dosing regimen for patients.[8][9][10] By converting amprenavir into a more soluble phosphate ester prodrug, this compound calcium offers improved bioavailability, a reduced pill count, and more convenient dosing schedules, thereby enhancing patient adherence and therapeutic efficacy.[9][10][11] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound calcium.

Rationale for Development: The Prodrug Approach

The primary impetus for the development of this compound was to improve upon the physicochemical and pharmacokinetic profile of its active moiety, amprenavir. Amprenavir itself is a potent HIV-1 protease inhibitor, but its clinical utility was hampered by several factors:

-

Low Aqueous Solubility: Amprenavir has a very low solubility in water (approx. 0.04 mg/mL at 25°C), making it difficult to formulate into a conventional solid dosage form with good bioavailability.[12]

-

High Pill Burden: The initial formulations of amprenavir required patients to take a large number of capsules daily (up to 16 for unboosted regimens), which negatively impacted patient compliance.[8][10]

-

Formulation Challenges: The oral solution of amprenavir contained propylene glycol and vitamin E as solvents, which could lead to tolerability issues.[8]

The prodrug concept offered a viable solution.[12] By transiently modifying the active drug molecule, a prodrug can be designed to have improved properties, such as increased solubility and membrane permeability. This compound was designed as a phosphate ester of amprenavir.[12] This modification significantly increases water solubility and allows for rapid enzymatic conversion back to the active amprenavir in the body.[11][12]

Synthesis of this compound Calcium

The synthesis of this compound calcium is a multi-step process involving the coupling of key intermediates, followed by phosphorylation and salt formation. The process is designed to ensure high purity and yield of the final active pharmaceutical ingredient (API), with particular attention paid to controlling the formation of isomeric impurities.[13][14][15]

A representative synthetic pathway is outlined below:

Caption: Synthetic workflow for this compound Calcium.

Experimental Protocol: Synthesis

The following is a representative protocol based on published patent literature.[13][14]

Step 1: Coupling Reaction

-

Charge a suitable reactor with (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (Intermediate III), (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate IIa), and triethylamine in dichloromethane.

-

Stir the mixture at ambient temperature for approximately 4 hours to facilitate the coupling reaction.

-

Extract the reaction mixture with a 10% sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and concentrate to yield the intermediate carbamate (IV).

Step 2: Phosphorylation

-

Cool a mixture of the intermediate carbamate (IV) and pyridine to 0-10°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture.

-

Allow the reaction to proceed at ambient temperature for approximately 4 hours.

-

Add methyl isobutyl ketone, cool the mixture, and then add a 1:1 solution of concentrated HCl and water.

-

Heat the mixture to 50°C for 1 hour to complete the hydrolysis, then cool to ambient temperature.

Step 3: Reduction and Salt Formation

-

The nitro group on the sulphonamide moiety is reduced to an amine. This is typically achieved through catalytic hydrogenation.

-

After reduction and workup, the resulting free acid of this compound is dissolved in a suitable solvent like methanol.

-

Heat the solution to 50°C and add an aqueous solution of calcium acetate monohydrate.

-

Stir the mixture for 30 minutes, then cool to 30°C to precipitate the calcium salt.

-

Filter the solid, wash with a methanol-water mixture, and dry to obtain crude this compound calcium.

Step 4: Purification

-

The crude product is purified by recrystallization from a solvent system such as denatured ethanol and water to achieve high purity (e.g., >99.8% by HPLC).[14][16]

Mechanism of Action

This compound itself has minimal to no intrinsic antiviral activity.[17] Its therapeutic effect is entirely dependent on its in vivo conversion to amprenavir.

Caption: Mechanism of action of this compound.

-

Hydrolysis to Amprenavir: After oral administration, this compound is rapidly and almost completely hydrolyzed by cellular phosphatases located in the gut epithelium during absorption.[4][5][17][18] This enzymatic cleavage removes the phosphate group, releasing the active drug, amprenavir, and inorganic phosphate into the systemic circulation.[4][17]

-

Inhibition of HIV-1 Protease: Amprenavir is a competitive inhibitor of the HIV-1 protease.[4][6] This viral enzyme is essential for the lifecycle of HIV. It functions to cleave the viral Gag and Gag-Pol polyprotein precursors into smaller, functional proteins and enzymes.[4][5]

-

Formation of Immature Virions: By binding to the active site of the protease, amprenavir prevents this crucial cleavage step.[5][6][17] As a result, only immature, non-infectious viral particles are produced, effectively halting the replication cycle and reducing the viral load in the patient.[4][5][17]

Pharmacokinetics and Metabolism

The conversion of this compound to amprenavir results in a favorable pharmacokinetic profile that allows for less frequent dosing.[6][19]

| Parameter | Value | Reference(s) |

| Prodrug | This compound | |

| Conversion | Rapidly and extensively converted to amprenavir in the gut epithelium. | [4][17][19] |

| Active Moiety | Amprenavir | |

| Tmax (Time to Peak) | 1.5 - 2.0 hours | [19][20] |

| Plasma Half-life (t½) | ~7.7 hours | [4] |

| Protein Binding | ~90% | [19][20] |

| Metabolism | Primarily hepatic, via the Cytochrome P450 3A4 (CYP3A4) enzyme system. | [4][17][19][21] |

| Excretion | Primarily hepatic metabolism; minimal (<1%) unchanged drug excreted in urine. | [4][17][19] |

| Effect of Food | Tablet absorption is not significantly affected by food. | [19][20][21] |

Drug Interactions: As amprenavir is both a substrate and an inhibitor of CYP3A4, there is a significant potential for drug-drug interactions.[17][19][21] This is often leveraged clinically by co-administering this compound with a low dose of ritonavir, a potent CYP3A4 inhibitor. This "boosting" significantly increases plasma concentrations of amprenavir, allowing for reduced dosing frequency (e.g., once daily) and improved efficacy, especially in treatment-experienced patients.[19] However, co-administration with other drugs that are strong inducers (e.g., rifampin) or substrates of CYP3A4 must be carefully managed.[5][22]

Analytical Methods

Ensuring the purity and quality of this compound calcium is critical. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose, particularly for resolving and quantifying potential isomeric impurities.[13][23]

Experimental Protocol: HPLC Method for Isomeric Purity

The following protocol is adapted from patent literature for determining the R-isomer impurity in this compound calcium.[13]

Caption: HPLC workflow for purity analysis.

-

Objective: To determine the content of the (3R) tetrahydro-3-furanyl... carbamate (R-isomer) impurity.

-

Chromatographic System: HPLC with a UV detector.

-

Column: Chiralpak-AD-H (4.6 x 250mm), 5µm, or equivalent chiral column.

-

Mobile Phase: A mixture of n-heptane, n-butanol, n-propanol, and trifluoroacetic acid (TFA) in a ratio of approximately 80:18:2:0.3.

-

Flow Rate: Isocratic elution.

-

Detector Wavelength: 265 nm.

-

Procedure:

-

Prepare a solution of the this compound calcium sample in the mobile phase.

-

Inject the solution into the HPLC system.

-

Elute the sample isocratically for approximately 40 minutes.

-

Monitor the eluent at 265 nm.

-

The R-isomer impurity will have a different retention time from the main this compound peak, allowing for its quantification.

-

-

Acceptance Criteria: For high-purity API, the R-isomer impurity is typically limited to less than 0.15% or 0.1%.[15]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound, both with and without ritonavir boosting, in treatment-naive and treatment-experienced HIV-1 infected patients.[9][24][25]

| Study Population | Regimen(s) | Key Efficacy Outcomes (at 48 weeks) | Common Drug-Related Adverse Events (Grade 2-4) | Reference(s) |

| Treatment-Naïve | FPV 1400 mg twice daily | Sustained decrease in HIV-1 RNA; Increase in CD4+ cell counts. | Diarrhea, nausea, headache, rash. | [9][19] |

| Treatment-Naïve | FPV/ritonavir 1400/200 mg once daily | Proportion of patients with HIV-1 RNA <50 copies/mL >70%. | Diarrhea, nausea, hyperlipidemia (increased triglycerides, cholesterol). | [19][24] |

| PI-Experienced | FPV/ritonavir 700/100 mg twice daily | Maintained or improved virologic suppression. | Similar to naïve patients; elevated liver enzymes, increased lipase. | [8][19][24] |

Long-term studies of up to 8 years have shown that this compound-containing regimens are associated with sustained antiviral responses and have not revealed new safety concerns.[24]

Conclusion

The development of this compound calcium is a prime example of a successful prodrug strategy in modern medicine. By addressing the significant formulation and bioavailability challenges of its active form, amprenavir, researchers were able to create a therapeutically superior agent. The improved pharmacokinetic profile, reduced pill burden, and flexible dosing options offered by this compound have translated into better patient adherence and durable virologic suppression in the management of HIV-1. The detailed understanding of its synthesis, mechanism of action, and clinical performance continues to underscore its value as an important antiretroviral agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound Calcium | C25H34CaN3O9PS | CID 131535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of this compound calcium? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 10. This compound and Amprenavir | Oncohema Key [oncohemakey.com]

- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2012032389A2 - Process for preparation of substantially pure this compound calcium and its intermediates - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. US8877947B2 - Process for preparation of substantially pure this compound calcium and its intermediates - Google Patents [patents.google.com]

- 16. US8993786B2 - Crystalline this compound calcium and process for the preparation thereof - Google Patents [patents.google.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Buy this compound calcium | 226700-81-8 [smolecule.com]

- 19. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hivclinic.ca [hivclinic.ca]

- 22. This compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 23. A new RP-HPLC approach for estimation of potential impurities of this compound - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of fosamprenavir docking to its target, the human immunodeficiency virus type 1 (HIV-1) protease. This compound is a prodrug that is rapidly converted in the body to its active form, amprenavir, which is a potent inhibitor of the HIV-1 protease.[1] Understanding the molecular interactions between amprenavir and the protease active site is crucial for the development of new antiretroviral therapies and for predicting and overcoming drug resistance. This guide details the computational methodologies, presents key quantitative data from docking studies, and outlines the experimental workflows involved in this area of research.

Mechanism of Action: From Prodrug to Protease Inhibition

This compound is administered as a prodrug and is hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir and phosphate.[1][2] Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[3] The HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[2][4] Amprenavir binds with high affinity to the active site of the protease, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.[5]

The active site of the HIV-1 protease is located at the dimer interface and contains a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[4][6] Amprenavir's design as a peptidomimetic inhibitor allows it to fit snugly into this active site, forming a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking substrate access.[4][5]

In-Silico Modeling Workflow

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, amprenavir) to a receptor (HIV-1 protease) and to estimate the strength of the interaction. The general workflow for such a study is outlined below.

Methodologies

Protein (Receptor) Preparation

A high-resolution crystal structure of HIV-1 protease in complex with amprenavir is the starting point for a redocking study. The PDB entry 1HPV is a commonly used structure for this purpose.[7][8]

Protocol using AutoDock Tools:

-

Obtain PDB File: Download the PDB file for 1HPV from the Protein Data Bank.

-

Clean the Structure: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT) or UCSF Chimera.[9][10] Remove all water molecules and any co-solvents or ions not essential for the interaction.[9]

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Compute and assign partial charges to all atoms. For proteins, Kollman charges are typically used in the AutoDock suite.[8]

-

Merge Non-Polar Hydrogens: Merge non-polar hydrogen atoms with their adjacent carbons.

-

Set Atom Types: Assign AutoDock atom types to all atoms.

-

Save as PDBQT: Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[11]

Ligand (Amprenavir) Preparation

The 3D structure of amprenavir can be extracted from the 1HPV PDB file for a redocking study or obtained from a database like PubChem.

Protocol using AutoDock Tools:

-

Load Ligand: Load the ligand's 3D structure (e.g., in MOL2 or PDB format) into ADT.

-

Detect Root: The central part of the ligand is defined as the root, and rotatable bonds are identified.

-

Set Torsion Tree: Define the rotatable bonds (torsions) to allow for ligand flexibility during docking.

-

Assign Charges: Compute and assign Gasteiger charges to the ligand atoms.[8]

-

Merge Non-Polar Hydrogens: Merge non-polar hydrogens.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

This phase involves defining the search space and running the docking algorithm.

Protocol using AutoDock Vina:

-

Grid Box Generation: A 3D grid box is centered on the active site of the HIV-1 protease. The dimensions of the grid box should be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. For the 1HPV structure, a grid of 60x60x60 points is often used.[8]

-

Configuration File: Create a configuration file that specifies the paths to the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Run Docking: Execute the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[8] A typical simulation may involve a significant number of runs (e.g., 100) to ensure thorough sampling of the conformational space.[8]

-

Output: The program will generate an output file (e.g., in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Quantitative Data Summary

The following tables summarize key quantitative data from in-silico and in-vitro studies of amprenavir's interaction with HIV-1 protease.

Table 1: Binding Affinity and Inhibition Constants

| Parameter | Value | Method/Condition | Source |

| Binding Affinity (ΔG) | -10.5 kcal/mol | Molecular Docking | [12] |

| Inhibition Constant (Ki) | 0.16 nM | Kinetic Assay (Wild-Type PR) | [4] |

| Inhibition Constant (Ki) | 0.6 nM | In-vitro Study | [3][8][13] |

| Competitive Inhibition (γKi) | 22 nM | Kinetic Assay (Wild-Type PR) | [14] |

| Uncompetitive Inhibition (Kiuncomp) | 18 nM | Kinetic Assay (Wild-Type PR) | [14] |

Table 2: Docking Validation and Interaction Analysis

| Parameter | Value | Description | Source |

| RMSD (Redocking) | 1.80 Å | Root Mean Square Deviation between the docked pose and the crystal structure pose of amprenavir in 1HPV. | [8] |

| RMSD (Redocking) | 2.00 Å | RMSD for a re-docking validation experiment. | [15] |

| Key Interacting Residues | Asp25, Asp25', Gly27, Asp29, Asp30, Ile50, Ile50' | Residues in the active site forming hydrogen bonds and hydrophobic interactions with amprenavir. | [4][5] |

Drug Resistance and In-Silico Modeling

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains due to mutations in the protease gene. In-silico modeling is a valuable tool for studying the mechanisms of resistance.

Common Resistance Mutations to Amprenavir:

-

I50V: This mutation can cause a 30-fold increase in the Ki value for amprenavir.[4]

-

I84V: Leads to a 6-fold increase in Ki.[4]

-

V32I: Results in a 10-fold increase in Ki.[4]

These mutations can alter the shape and chemical environment of the active site, reducing the binding affinity of amprenavir. Molecular docking and molecular dynamics simulations can be used to model these mutant proteases and predict how they will interact with amprenavir and other protease inhibitors. This information is critical for designing next-generation drugs that are effective against resistant strains.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound's efficacy and the mechanisms of resistance. Through techniques like molecular docking and dynamics, researchers can visualize and quantify the interactions between the active drug, amprenavir, and the HIV-1 protease. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for professionals in the field of drug discovery and development, aiding in the rational design of novel antiretroviral agents to combat the ongoing challenge of HIV.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hivclinic.ca [hivclinic.ca]

- 3. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2014 DOCK tutorial with HIV Protease - Rizzo_Lab [ringo.ams.stonybrook.edu]

- 10. thegrantlab.org [thegrantlab.org]

- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. In Vivo Effect of α1-Acid Glycoprotein on Pharmacokinetics of Amprenavir, a Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

[CITY, STATE] – [Date] – While fosamprenavir, a prodrug of the potent HIV-1 protease inhibitor amprenavir, is a cornerstone of highly active antiretroviral therapy (HAART), its inhibitory activity is not strictly confined to the viral enzyme. This technical guide provides an in-depth analysis of the inhibitory effects of amprenavir, the active metabolite of this compound, on a range of non-HIV proteases. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects and potential for repurposing this well-established therapeutic agent.

This compound undergoes rapid conversion to amprenavir in the body.[1] Amprenavir then exerts its therapeutic effect by competitively inhibiting the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1] However, the structural similarities between the active site of HIV-1 protease and that of other proteases, both viral and human, raise the possibility of cross-reactivity. Understanding the extent and nature of this off-target inhibition is critical for a complete pharmacological profile and for exploring new therapeutic avenues.

Quantitative Inhibition Profile of Amprenavir

The inhibitory activity of amprenavir against various proteases is summarized below. The data highlights the high potency of amprenavir against its primary target, HIV-1 protease, and its significantly lower, yet measurable, activity against other proteases.

| Protease Target | Organism/Virus | Inhibition Metric | Value | Reference(s) |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | K_i | 0.6 nM | [2] |

| HIV-2 Protease | Human Immunodeficiency Virus 2 | IC_50 | 340 nM | [3] |

| SARS-CoV 3CLpro | Severe Acute Respiratory Syndrome Coronavirus | IC_50 | 1.09 µM | [4] |

| Porcine Pepsin | Sus scrofa (Pig) | IC_50 | 3.56 µM | [5] |

Inhibition of Specific Non-HIV Proteases

Viral Proteases

SARS-CoV 3CLpro: The emergence of novel coronaviruses has spurred research into repurposing existing antiviral drugs. Amprenavir has been identified as an inhibitor of the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the viral replication cycle. The reported IC_50 value of 1.09 µM suggests a potential, albeit modest, antiviral activity against this coronavirus protease.[4]

Human Proteases

Pepsin: Recent studies have explored the inhibitory effect of amprenavir on human pepsin, a key enzyme involved in digestion and implicated in the pathophysiology of laryngopharyngeal reflux (LPR). Amprenavir was found to protect against pepsin-induced esophageal epithelial barrier disruption.[5] While a specific K_i or IC_50 for human pepsin has not been reported in the reviewed literature, an IC_50 of 3.56 µM has been determined for porcine pepsin, which shares high structural and functional homology with its human counterpart.[5] This finding opens up the possibility of repurposing this compound for conditions exacerbated by pepsin activity.

Matrix Metalloproteinases (MMPs): Some studies have suggested that HIV protease inhibitors as a class may modulate the activity of MMPs, a family of enzymes involved in tissue remodeling and inflammation. However, specific quantitative data on the direct inhibition of MMPs by amprenavir is not yet available. Research has shown that the HIV protease inhibitor indinavir can inhibit the expression of MMP-2 and MMP-9 in glial cells, suggesting an indirect regulatory role.[6][7] Further investigation is needed to determine if amprenavir exerts a similar effect.

Other Human Proteases: Early in the development of HIV protease inhibitors, their selectivity was assessed against host aspartyl proteases such as renin and cathepsins. Generally, amprenavir and other inhibitors in its class have demonstrated weak to negligible activity against these human proteases, underscoring their selectivity for the viral target.

Experimental Protocols

General Protease Inhibition Assay (Biochemical)

This protocol describes a generalized method for determining the inhibitory activity of amprenavir against a purified protease using a synthetic substrate.

Methodology:

-

Reagent Preparation: All solutions are prepared using appropriate buffers and solvents. Amprenavir is typically dissolved in DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Setup: The assay is performed in a microplate format. Each well contains the assay buffer, a specific concentration of amprenavir (or DMSO as a control), and the purified protease.

-

Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by the addition of a synthetic substrate, which is cleaved by the active protease to produce a detectable signal (e.g., fluorescence or color change).

-

Data Acquisition: The change in signal is measured over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable model (e.g., the Morrison equation for Ki determination or a four-parameter logistic model for IC_50) to determine the potency of the inhibitor.

Pepsin Inhibition and Cellular Protection Assay

This protocol outlines the methodology used to assess the ability of amprenavir to protect esophageal epithelial cells from pepsin-induced damage.

Methodology:

-

Cell Culture: Human esophageal epithelial cells (e.g., BAR-T cells) are cultured to near confluence.[5]

-

Treatment: The cells are then treated with a solution of pepsin at an acidic pH (e.g., pH 4) in the presence or absence of varying concentrations of amprenavir (e.g., 1 µM and 10 µM).[5] Control groups include cells treated with the acidic buffer alone and untreated cells.

-

Incubation: The cells are incubated for a specific duration to allow for pepsin-induced effects.

-

Analysis:

-

Cell Dissociation: The integrity of the cell monolayer is assessed visually using microscopy, and the extent of cell dissociation is quantified using image analysis software.

-

E-cadherin Cleavage: Cell lysates are collected, and the levels of full-length and cleaved E-cadherin are determined by Western blot analysis.

-

MMP Induction: RNA is extracted from the cells, and the expression levels of various matrix metalloproteinases are quantified using quantitative polymerase chain reaction (qPCR).

-

Signaling Pathways and Logical Relationships

The interaction of amprenavir with pepsin can be visualized as an interception of the pathological cascade initiated by reflux.

Conclusion

This compound, through its active metabolite amprenavir, exhibits a highly selective inhibitory profile for its primary target, HIV-1 protease. However, the data presented in this guide demonstrates that its inhibitory activity extends to other proteases, including those from other viruses and humans. While the inhibition of non-HIV proteases is significantly less potent, these off-target effects are important to consider in the overall pharmacology of the drug. Furthermore, the inhibitory action of amprenavir on pepsin suggests a promising avenue for its repurposing in the treatment of conditions such as laryngopharyngeal reflux. Further research is warranted to fully elucidate the spectrum of non-HIV proteases inhibited by amprenavir and the clinical implications of these interactions.

References

- 1. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Protease Inhibitor Amprenavir Protects against Pepsin-Induced Esophageal Epithelial Barrier Disruption and Cancer-Associated Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Anti-HIV drugs decrease the expression of matrix metalloproteinases in astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, has demonstrated significant potential beyond its established antiviral role. This technical guide explores the preclinical evidence for this compound's efficacy in non-viral applications, with a primary focus on its role as a potent inhibitor of human pepsin in the context of Laryngopharyngeal Reflux (LPR) and its emerging anticancer activities. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in these novel therapeutic areas. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to further investigate and potentially translate these findings into clinical applications.

Introduction

Drug repurposing represents a highly efficient strategy for identifying new therapeutic uses for existing approved drugs, thereby reducing the time and cost associated with novel drug development. This compound, commercially available as Lexiva® and Telzir®, is an orally administered phosphonooxy prodrug of amprenavir.[1][2] Upon oral administration, it is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir, its active metabolite.[3][4] While its primary indication is the treatment of HIV-1 infection through the inhibition of HIV protease,[3][5] recent research has unveiled promising non-viral applications stemming from amprenavir's ability to inhibit other proteases and modulate cellular signaling pathways.

This guide delves into the scientific underpinnings of two key non-viral applications of this compound: the treatment of Laryngopharyngeal Reflux (LPR) and its potential as an anticancer agent.

Laryngopharyngeal Reflux (LPR)

LPR is a condition characterized by the backflow of gastric contents into the larynx and pharynx, leading to symptoms such as chronic cough, hoarseness, and throat clearing.[6][7] A key mediator of laryngeal damage in LPR is the gastric enzyme pepsin.[7][8] this compound has been identified as a promising therapeutic candidate for LPR due to the ability of its active form, amprenavir, to directly inhibit pepsin.[6][8][9]

Mechanism of Action in LPR

The therapeutic rationale for using this compound in LPR is centered on the inhibition of pepsin in the laryngopharyngeal environment. During reflux events, pepsin is deposited in the delicate tissues of the larynx and pharynx. Even at non-acidic pH, pepsin can be taken up by laryngeal cells and cause cellular damage, inflammation, and apoptosis.[9][10] Amprenavir, the active metabolite of this compound, binds to and inhibits pepsin, thereby mitigating its damaging effects.[9][11] This inhibition has been shown to prevent pepsin-mediated laryngeal damage, including reactive epithelial changes and increased intraepithelial inflammatory cells.[6][9] Furthermore, in vitro studies have demonstrated that amprenavir protects against pepsin-mediated disruption of the laryngeal epithelial barrier by preventing the cleavage of E-cadherin and subsequent dysregulation of matrix metalloproteinases (MMPs).[12][13]

Quantitative Data: Pepsin Inhibition

The inhibitory activity of amprenavir and other HIV protease inhibitors against human pepsin has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Compound | IC50 (µM) for Pepsin Inhibition | Reference |

| Amprenavir | Low micromolar range | [6][9][11] |

| Ritonavir | Low micromolar range | [6][9][11] |

| Saquinavir | Low micromolar range | [6][9][11] |